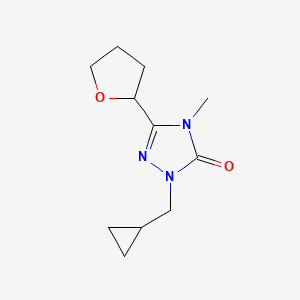
N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Sensing Applications
A novel approach to designing reaction-based fluorescent probes for discrimination between thiophenols and aliphatic thiols has been developed, leveraging intramolecular charge transfer pathways. The study utilizes a similar compound, with a fluorophore based on N-butyl-4-amino-1,8-naphthalimide, and a 2,3-dihydroimidazo-[1,2-a] pyridine moiety as a linker, demonstrating the compound's utility in finely tuning spectroscopic properties and enhancing selectivity and sensitivity in environmental and biological sensing applications (Wang et al., 2012).
Biological Activity
Research on imidazo[1,2-a]pyridines, with substitutions similar to the query compound, has shown potential in the development of antisecretory and cytoprotective antiulcer agents. These compounds have demonstrated promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting the therapeutic potential of such chemistries in gastrointestinal disorders (Starrett et al., 1989).
Antihypertensive Properties
A related study on N-(biphenylylmethyl)imidazoles, sharing structural similarities with the query compound, revealed potent antihypertensive effects upon oral administration. The research underscores the critical role of specific structural features, such as the acidic group at the biphenyl 2'-position, in conferring high affinity for angiotensin II receptors and effective oral antihypertensive potency (Carini et al., 1991).
Electrophysiological Activity
Further research into N-substituted imidazolylbenzamides, which are structurally related to the query compound, has shown significant cardiac electrophysiological activity. These compounds were found to possess potency comparable to sematilide, a selective class III agent, indicating their potential use in treating reentrant arrhythmias and emphasizing the therapeutic relevance of imidazole-based compounds in cardiovascular disorders (Morgan et al., 1990).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Zukünftige Richtungen
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Eigenschaften
IUPAC Name |
N-butyl-3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-3-11-24-21(29)16-7-6-8-17(14-16)27-13-12-25-22(27)30-15-20(28)26-19-10-5-4-9-18(19)23/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWINSMOIACBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)

![Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2439168.png)


